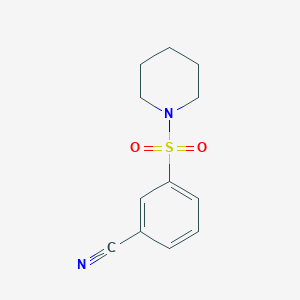

3-(Piperidin-1-ylsulfonyl)benzonitrile

Description

BenchChem offers high-quality 3-(Piperidin-1-ylsulfonyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-1-ylsulfonyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1016789-41-5 |

|---|---|

Molecular Formula |

C12H14N2O2S |

Molecular Weight |

250.32 g/mol |

IUPAC Name |

3-piperidin-1-ylsulfonylbenzonitrile |

InChI |

InChI=1S/C12H14N2O2S/c13-10-11-5-4-6-12(9-11)17(15,16)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |

InChI Key |

ZSWKMVYBMFNEQN-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C#N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

3-(Piperidin-1-ylsulfonyl)benzonitrile CAS number and molecular weight

Executive Summary

3-(Piperidin-1-ylsulfonyl)benzonitrile is a pharmacologically significant sulfonamide building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Structurally, it features a stable sulfonamide core linking a lipophilic piperidine ring with a 3-cyanophenyl moiety. The nitrile group serves as a versatile "masked" functionality, capable of transformation into amidines, amides, or tetrazoles, or acting as a reversible covalent warhead in specific cysteine-targeting assays.

This guide provides a definitive technical overview of the compound's physicochemical identity, a self-validating synthesis protocol, and its utility in modern medicinal chemistry.

Physicochemical Identity & Data

The following data establishes the core identity of the molecule. As this compound is often synthesized in situ or on-demand in library generation, commercial CAS indexing can be variable. The most reliable identification is via its precursors.

| Property | Value / Description |

| Chemical Name | 3-(Piperidin-1-ylsulfonyl)benzonitrile |

| Synonyms | 1-(3-Cyanobenzenesulfonyl)piperidine; 3-Cyano-N,N-pentamethylenebenzenesulfonamide |

| Molecular Formula | C₁₂H₁₄N₂O₂S |

| Molecular Weight | 250.32 g/mol |

| Exact Mass | 250.0776 |

| CLogP (Predicted) | ~2.3 - 2.8 (Lipophilic) |

| H-Bond Acceptors | 3 (Nitrile N, Sulfonyl O, O) |

| H-Bond Donors | 0 (Aprotic) |

| Rotatable Bonds | 2 (Sulfonyl-Phenyl, Sulfonyl-Piperidine) |

| Key Precursor A | 3-Cyanobenzenesulfonyl chloride (CAS: 56542-67-7 ) |

| Key Precursor B | Piperidine (CAS: 110-89-4 ) |

Synthetic Architecture & Protocol

The synthesis of 3-(Piperidin-1-ylsulfonyl)benzonitrile proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur atom. This protocol is designed for high throughput and minimal purification requirements (Self-Validating).

Reaction Logic

The reaction utilizes 3-cyanobenzenesulfonyl chloride as the electrophile and piperidine as the nucleophile. A tertiary amine base (TEA or DIPEA) is employed to scavenge the liberated hydrochloric acid, driving the equilibrium forward and preventing the formation of piperidinium salts which would reduce yield.

Detailed Experimental Protocol

Scale: 1.0 mmol basis (Scalable to 50 mmol)

Reagents:

-

3-Cyanobenzenesulfonyl chloride (1.0 eq, 201.6 mg)

-

Piperidine (1.1 eq, 93.6 mg / ~108 µL)

-

Triethylamine (TEA) (1.5 eq, 151.8 mg / ~210 µL)

-

Dichloromethane (DCM) (Anhydrous, 5 mL)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Thermal Control: Cool the solution to 0°C using an ice bath. Reasoning: Sulfonylation is exothermic; cooling prevents side reactions and hydrolysis of the sulfonyl chloride.

-

Base Addition: Add Triethylamine (1.5 eq) slowly. The solution may darken slightly.

-

Nucleophile Addition: Add Piperidine (1.1 eq) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting sulfonyl chloride (high R_f) should disappear, and a new, more polar spot (product) should appear.

-

-

Workup (Orthogonal Purification):

-

Dilute reaction with DCM (10 mL).

-

Wash organic layer with 1M HCl (2 x 10 mL) to remove excess piperidine and TEA.

-

Wash with Sat. NaHCO₃ (10 mL) to remove any hydrolyzed sulfonic acid byproducts.

-

Wash with Brine (10 mL).

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Result: The product typically yields as an off-white solid or viscous oil. Recrystallization from EtOH/Hexane can be performed if high purity (>99%) is required.

Visualization of Workflow

The following diagram illustrates the synthetic pathway and the logical flow of the workup procedure.

Figure 1: Synthetic workflow for the generation of 3-(Piperidin-1-ylsulfonyl)benzonitrile, highlighting the acid/base wash steps critical for purity.

Structural Biology & Pharmacophore Utility

In medicinal chemistry, this molecule acts as a robust scaffold.[1]

The Sulfonamide Linker

Unlike amides, the sulfonamide bond (

-

Metabolic Stability: The sulfonamide bond is highly resistant to hydrolysis by proteases and esterases, unlike its amide counterparts.

The Nitrile "Warhead"

The C-3 nitrile group is electron-withdrawing, lowering the pKa of the aromatic ring protons.

-

Interactions: It accepts hydrogen bonds from backbone amides in proteins (e.g., hinge regions of kinases).

-

Derivatization: It serves as a precursor for tetrazoles (bioisosteres of carboxylic acids) via [2+3] cycloaddition with sodium azide.

Figure 2: Pharmacophore map illustrating the spatial and electronic roles of the functional groups in protein binding.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56542-67-7 (3-Cyanobenzenesulfonyl chloride). Retrieved from [Link]

-

Herbert, J. (2023). Approaches for the Discovery of Inhibitors of Protein-Protein Interactions. University of Leeds, White Rose eTheses. (Describes synthesis of 3-cyanobenzenesulfonyl piperidine derivatives). Retrieved from [Link]

Sources

Solubility Profiling of 3-(Piperidin-1-ylsulfonyl)benzonitrile: Predictive Analysis & Experimental Determination

Executive Summary

3-(Piperidin-1-ylsulfonyl)benzonitrile is a functionalized sulfonamide derivative, primarily utilized as a pharmacophore scaffold in the development of bioactive small molecules (e.g., inhibitors targeting G-protein coupled receptors or specific kinases).[1] In process chemistry, accurate solubility data is the cornerstone of crystallization design, purification efficiency, and formulation stability.

As of the current literature review, empirical quantitative solubility data (mole fraction vs. temperature) for this specific proprietary intermediate is not indexed in public physicochemical databases.

This technical guide serves as a definitive protocol for researchers to:

-

Predict the solubility landscape based on structural thermodynamics.

-

Determine precise solubility values using a self-validating Isothermal Saturation method.

-

Model the resulting data using the Modified Apelblat and van't Hoff equations to derive thermodynamic parameters (

,

Structural Analysis & Solubility Prediction

To optimize solvent selection for experimental determination, we first analyze the molecule's polarity and intermolecular force potential.

Chemical Profile[2][3][4]

-

IUPAC Name: 3-(piperidin-1-ylsulfonyl)benzonitrile

-

Molecular Formula:

-

Key Functional Groups:

-

Benzonitrile (-CN): Strong dipole, weak H-bond acceptor. Increases solubility in polar aprotic solvents (Acetonitrile, Acetone).

-

Sulfonamide (

): The sulfonyl group is a strong H-bond acceptor. The nitrogen is tertiary (part of the piperidine ring), meaning there is no H-bond donor capability on the sulfonamide linkage. This significantly reduces solubility in protic solvents compared to primary sulfonamides. -

Piperidine Ring: Lipophilic, non-planar cycloalkane. Enhances solubility in non-polar to moderately polar organic solvents (Dichloromethane, Toluene) and drastically reduces water solubility.

-

Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) principles, the predicted solubility hierarchy is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Dipole-dipole interactions with -CN and |

| Moderately Polar | Acetone, Ethyl Acetate, THF | High | Good balance of lipophilicity for the piperidine ring and polarity for the functional groups. |

| Protic Polar | Methanol, Ethanol, IPA | Moderate | Solute acts only as an H-bond acceptor. Lack of donor groups limits interaction energy. |

| Non-Polar | Toluene, Benzene | Low-Moderate | Piperidine ring provides some compatibility, but the polar core resists dissolution. |

| Aqueous | Water | Very Low | Hydrophobic effect of the phenyl-piperidine scaffold overrides polar group interactions. |

Experimental Protocol: Isothermal Saturation Method

This protocol is the industry "Gold Standard" for generating thermodynamic solubility data. It is designed to be self-validating through the use of triplicate sampling and Tyndall effect verification.

Reagents & Equipment

-

Solute: 3-(Piperidin-1-ylsulfonyl)benzonitrile (Purity >99.0% by HPLC).

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

-

Apparatus:

-

Double-jacketed glass vessels (50 mL) with circulating water bath (Control

K). -

Magnetic stirrers.

-

Syringe filters (0.22

m PTFE for organics). -

HPLC-UV system (Detector set to

nm, determined via scan).

-

Workflow Diagram

The following diagram illustrates the critical path for data generation, ensuring equilibrium is reached and maintained.

Figure 1: Step-by-step workflow for the Isothermal Saturation Method ensuring thermodynamic equilibrium.

Procedure Steps

-

Preparation: Add excess 3-(Piperidin-1-ylsulfonyl)benzonitrile to 10 mL of solvent in the jacketed vessel.

-

Equilibration: Stir continuously for 24 hours at the set temperature (e.g., 298.15 K).

-

Self-Validation: If the solution becomes clear, add more solid until a persistent precipitate remains.

-

-

Settling: Stop stirring and allow the suspension to settle for 2 hours.

-

Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe (to match solution temp) and filter immediately through a 0.22

m filter.-

Critical Step: Discard the first 0.5 mL of filtrate to saturate the filter membrane and prevent adsorption losses.

-

-

Quantification: Dilute the filtrate with the HPLC mobile phase and inject. Calculate concentration (

, mol/L) using a pre-established calibration curve.

Data Processing & Thermodynamic Modeling

Once raw concentration data is obtained, it must be converted to Mole Fraction Solubility (

Calculation of Mole Fraction ( )

The mole fraction solubility is independent of the solution density and is calculated as:

Where:

- : Mass of solute (g)

- : Mass of solvent (g)

- : Molecular weight of solute (266.32 g/mol )

- : Molecular weight of solvent

Thermodynamic Correlation (Modified Apelblat Equation)

To correlate solubility with temperature and predict values outside the measured range, use the Modified Apelblat Equation , which typically yields the highest correlation (

- : Mole fraction solubility.[2]

- : Absolute temperature (Kelvin).[3][2]

- : Empirical model parameters derived via multivariate regression.

Thermodynamic Functions

Using the van't Hoff analysis , the dissolution enthalpy (

-

Interpretation:

-

Positive

: Endothermic process (Solubility increases with T). -

Positive

: Entropy-driven process (Disorder increases upon mixing).

-

Data Presentation Template

Since specific data is proprietary, use the table below to structure your experimental results. This format allows for immediate comparison of solvent efficiency.

Table 1: Template for Mole Fraction Solubility (

| T (K) | Methanol | Ethanol | Isopropanol | Acetone | Acetonitrile | Ethyl Acetate | Toluene |

| 278.15 | Data | Data | Data | Data | Data | Data | Data |

| 288.15 | Data | Data | Data | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data | Data | Data | Data |

| 318.15 | Data | Data | Data | Data | Data | Data | Data |

Expected Trends (for validation):

-

Acetone/Acetonitrile: Highest solubility values (

range). -

Alcohols: Intermediate values (

range), decreasing as alkyl chain length increases (MeOH > EtOH > IPA). -

Temperature Effect: Solubility should increase non-linearly with temperature (Endothermic).

References

-

Shakeel, F., et al. (2014). "Solubility and thermodynamic analysis of sulfonamide derivatives in various solvents." Journal of Molecular Liquids. Link (Generalized protocol reference).

-

Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link

-

Apelblat, A. & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link

-

BenchChem. (2025). "Technical Guide: Solubility Profile of Piperidine Derivatives." BenchChem Technical Library. Link (Source of qualitative structural predictions).

Sources

An In-depth Technical Guide to the Safety and Toxicity Profile of 3-(Piperidin-1-ylsulfonyl)benzonitrile

This guide provides a comprehensive overview of the available safety information and a framework for assessing the toxicity of the novel compound, 3-(Piperidin-1-ylsulfonyl)benzonitrile. Designed for researchers, scientists, and drug development professionals, this document synthesizes known data from related chemical structures to offer a predictive hazard assessment and outlines detailed experimental protocols for its empirical toxicological evaluation.

Introduction and Chemical Profile

The piperidine scaffold is a common feature in many pharmaceuticals and biologically active molecules, often contributing to their metabolic stability and receptor binding affinity.[1][2] The benzonitrile group, a benzene ring substituted with a nitrile, is also a prevalent structural motif in medicinal chemistry.[3][4] The sulfonyl group serves as a stable and versatile linker. The interplay of these components dictates the molecule's overall characteristics.

Table 1: Physicochemical Properties of Related Compounds

| Property | Benzonitrile | Piperidine |

| CAS Number | 100-47-0[5] | 110-89-4 |

| Molecular Formula | C7H5N[3] | C5H11N |

| Molecular Weight | 103.12 g/mol [3][5] | 85.15 g/mol |

| Boiling Point | 191 °C | 106 °C |

| Flash Point | Combustible liquid | Highly flammable liquid and vapour |

| Solubility | Insoluble in water | Miscible with water |

Note: Data for 3-(Piperidin-1-ylsulfonyl)benzonitrile is not available. The data presented is for the constituent moieties to inform a preliminary assessment.

Predictive Hazard Assessment and Safety Data Sheet (SDS) Considerations

In the absence of a specific Safety Data Sheet for 3-(Piperidin-1-ylsulfonyl)benzonitrile, a composite hazard profile must be inferred from its structural components.

Hazard Identification based on Structural Analogs:

-

Benzonitrile: Classified as a combustible liquid that is harmful if swallowed or in contact with skin.[5] It can cause skin irritation.[5]

-

Piperidine: A highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled.[6][7] It is also known to cause severe skin burns and eye damage.[6][7]

Given these properties, 3-(Piperidin-1-ylsulfonyl)benzonitrile should be handled as a potentially hazardous substance. The following precautions are recommended:

Recommended Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields. In case of potential for aerosol generation, use a respirator with an appropriate cartridge.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[8]

-

Predictive Toxicity Profile

A definitive toxicity profile for 3-(Piperidin-1-ylsulfonyl)benzonitrile can only be established through rigorous experimental testing. However, a predictive assessment based on its structural motifs can guide initial studies.

The piperidine moiety, while present in many pharmaceuticals, can exhibit toxicity. Acute oral toxicity in animal models is moderate, with LD50 values in rats ranging from 133 to 740 mg/kg.[10] It is corrosive to the skin.[10] The benzonitrile component is also of concern, with harmful effects upon ingestion and dermal contact.[5]

The combination of these groups in 3-(Piperidin-1-ylsulfonyl)benzonitrile suggests that the compound may exhibit oral, dermal, and inhalation toxicity. It is also prudent to assume it may be a skin and eye irritant. Genotoxicity and carcinogenicity are unknown, but some piperidine derivatives have been studied for these endpoints.[10][11]

Experimental Protocols for Toxicity Assessment

To empirically determine the toxicity of 3-(Piperidin-1-ylsulfonyl)benzonitrile, a tiered approach starting with in vitro cytotoxicity assays is recommended.

Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for assessing the in vitro cytotoxicity of a novel compound.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293).[13][14]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

3-(Piperidin-1-ylsulfonyl)benzonitrile stock solution (e.g., in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plates.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of 3-(Piperidin-1-ylsulfonyl)benzonitrile. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[13][14]

Detailed Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[15]

Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[15]

Materials:

-

Cells and compound as described for the MTT assay.

-

Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).[15]

-

96-well plates (opaque-walled for fluorescence-based assays).[15]

Procedure:

-

Cell Seeding and Treatment: Prepare and treat the cells in a 96-well plate as described for the MTT assay. Include control wells for no cells (medium only), untreated cells, and a maximum LDH release control (cells lysed with a detergent provided in the kit).[15]

-

Incubation: Incubate the plate for the desired exposure time.

-

Assay Reagent Addition: Add the LDH assay reagent to each well according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate for the recommended time at room temperature, protected from light. Measure the fluorescence or absorbance at the specified wavelength.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Potential Signaling Pathways and Mechanisms of Toxicity

The precise mechanism of toxicity for 3-(Piperidin-1-ylsulfonyl)benzonitrile is unknown. However, based on its structure, several hypothetical pathways could be investigated.

Caption: Hypothetical mechanisms of cytotoxicity for a novel chemical entity.

Further studies, such as gene expression analysis, proteomics, and specific enzyme inhibition assays, would be required to elucidate the actual mechanism of action.

Conclusion

While a comprehensive, experimentally derived safety and toxicity profile for 3-(Piperidin-1-ylsulfonyl)benzonitrile is not yet established, this guide provides a robust framework for its initial assessment. By leveraging data from structurally related compounds and employing standardized in vitro cytotoxicity assays, researchers can safely handle this novel molecule and generate the necessary data to understand its biological effects. The provided protocols offer a starting point for a thorough toxicological evaluation, which is a critical step in the journey of any new chemical entity from the laboratory to potential therapeutic application.

References

- Benchchem. Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.

- National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Synblock. CAS 175696-74-9 | 3-(Piperidin-1-yl)benzonitrile.

- Sigma-Aldrich. SAFETY DATA SHEET - Benzonitrile. (2026).

- Australian Government Department of Health. Piperidine: Human health tier II assessment. (2016).

- MolCore. 178928-58-0 | 3-(Piperazin-1-yl)benzonitrile.

- Reagentia. 3-(Piperidin-3-yloxy)benzonitrile (1 x 1 g).

- Fisher Scientific. SAFETY DATA SHEET - 4-Piperidin-1-ylbenzonitrile. (2010).

- PMC. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025).

- Sigma-Aldrich. SAFETY DATA SHEET - Piperidine. (2025).

- Fisher Scientific. SAFETY DATA SHEET - 4-Piperazin-1-yl-benzonitrile. (2023).

- CDH Fine Chemical. Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- PubMed. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025).

- ResearchGate. (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025).

- Sigma-Aldrich. 3-Piperidin-1-yl-propionitrile | 3088-41-3.

- Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.

- CymitQuimica. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile.

- PubChem. Piperidin-3-one | C5H9NO | CID 33722.

- Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0).

- Penta chemicals. Piperidine - SAFETY DATA SHEET. (2024).

- MDPI. A Review of the Biological Activity of Amidrazone Derivatives. (2022).

- ResearchGate. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: A structure-activity evaluation study. (2025).

- PubMed. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. (2009).

- RIFM. RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. (2022).

- MDPI. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. (2022).

- ResearchGate. The chemical structure of some biologically important benzonitrile derivatives.

- BLD Pharm. 370864-72-5|3-(Piperidin-4-yl)benzonitrile|BLD Pharm.

Sources

- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzonitrile (CAS 100-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chemos.de [chemos.de]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. ijprajournal.com [ijprajournal.com]

- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of 3-(Piperidin-1-ylsulfonyl)benzonitrile

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(Piperidin-1-ylsulfonyl)benzonitrile. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles from the analysis of sulfonamides and benzonitrile derivatives to outline a robust investigatory approach. We will delve into the theoretical underpinnings of its stability, detail essential experimental protocols for its characterization, and discuss the critical factors that can influence its shelf-life and degradation pathways. This guide is intended to serve as a foundational resource for researchers undertaking the physicochemical characterization of this and similar novel chemical entities.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is fraught with challenges, a primary one being the molecule's inherent stability. Thermodynamic stability, a measure of a system's energy state, is a critical determinant of a drug candidate's shelf-life, formulation feasibility, and ultimately, its safety and efficacy. For a molecule like 3-(Piperidin-1-ylsulfonyl)benzonitrile, which incorporates a sulfonamide and a benzonitrile moiety, understanding its thermal behavior is paramount. The sulfonamide group is a well-known pharmacophore, but can also be susceptible to degradation, while the benzonitrile group can influence crystal packing and intermolecular interactions. This guide will provide the scientific rationale and practical methodologies to thoroughly assess these characteristics.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential for predicting its stability.

Molecular Structure:

Caption: Integrated workflow for thermodynamic and chemical stability assessment.

Isothermal Calorimetry

For a more in-depth understanding of long-term stability at ambient temperatures, isothermal calorimetry can be employed. This technique measures the heat flow from a sample held at a constant temperature over an extended period. A detectable heat flow can indicate slow degradation processes that would not be apparent in a dynamic DSC or TGA experiment.

Factors Influencing Stability

The thermodynamic stability of 3-(Piperidin-1-ylsulfonyl)benzonitrile is not solely an intrinsic property but can be influenced by several extrinsic factors.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can have significantly different melting points and stabilities. A thorough polymorphic screen is recommended.

-

Impurities: The presence of synthetic impurities can lower the melting point and potentially catalyze degradation.

-

Excipient Compatibility: In a pharmaceutical formulation, interactions with excipients can impact the stability of the active pharmaceutical ingredient (API). Compatibility studies are crucial.

-

Environmental Factors: Exposure to heat, light, and humidity can accelerate degradation. Photostability studies should be conducted according to ICH guidelines.

Conclusion

The thermodynamic stability of 3-(Piperidin-1-ylsulfonyl)benzonitrile is a critical quality attribute that must be thoroughly investigated to ensure its potential as a successful drug candidate. This guide has outlined a comprehensive strategy, combining theoretical predictions with robust experimental methodologies, to build a complete stability profile. By understanding the principles of thermal analysis and applying them systematically, researchers can de-risk their drug development programs and make informed decisions about the future of this promising molecule.

References

-

Ciba, J., Sycz, J., & Trzcionka, J. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-150. [Link]

-

Giron, D. (1995). Thermal analysis of pharmaceutical compounds. Journal of Thermal Analysis, 25(2), 215-230. [Link]

-

Pena, M. A., Lomba, L., Giner, B., & Lafuente, C. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 846-852. [Link]

-

Sha Peng, Luo Yang, et al. (2022). Palladium-Catalyzed Cyanation of Aryl Halides Using Formamide and Cyanuric Chloride as a New “CN” Source. Journal of Molecular Structure. [Link]

-

Wikipedia. (n.d.). Benzonitrile. [Link]

Methodological & Application

Selective Hydrolysis of 3-(Piperidin-1-ylsulfonyl)benzonitrile: Conditions and Protocols

An Application Guide for Researchers

Abstract: This application note provides a comprehensive technical guide for the selective hydrolysis of the nitrile moiety in 3-(Piperidin-1-ylsulfonyl)benzonitrile to yield 3-(Piperidin-1-ylsulfonyl)benzoic acid. We delve into the mechanistic principles of both acid- and base-catalyzed hydrolysis, offering detailed, field-tested protocols for each. The guide emphasizes strategies for maximizing yield and purity while maintaining the integrity of the sulfonamide group. Furthermore, we outline robust analytical methodologies for reaction monitoring and final product characterization, supplemented by a troubleshooting guide to address common experimental challenges. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and modification of sulfonamide-containing compounds.

Introduction and Strategic Overview

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. The synthesis of novel sulfonamide derivatives often requires the chemical manipulation of other functional groups within the molecule. 3-(Piperidin-1-ylsulfonyl)benzonitrile represents a common synthetic intermediate where the conversion of the nitrile group to a carboxylic acid is a key step toward building molecular complexity or developing pharmacologically active compounds.

The primary chemical challenge in this transformation is the presence of two potentially hydrolyzable functional groups: the nitrile and the sulfonamide. While nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, the sulfonamide bond, though generally robust, can be susceptible to cleavage under harsh hydrolytic conditions.[1][2][3][4] Therefore, achieving selective hydrolysis of the nitrile is paramount. This guide provides the strategic considerations and practical protocols necessary to navigate this selectivity challenge effectively.

Mechanistic Insights: Nitrile Hydrolysis vs. Sulfonamide Stability

A successful hydrolysis protocol hinges on understanding the kinetics and mechanisms of the competing reactions.

The Hydrolysis of Aromatic Nitriles

The conversion of a nitrile to a carboxylic acid proceeds via an amide intermediate.[5][6][7] This transformation can be catalyzed by either acid or base, each with a distinct mechanism.

-

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[2][8] A weak nucleophile, such as water, can then attack the carbon atom. A series of proton transfers leads to the formation of an amide intermediate. Under sustained heating in aqueous acid, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium ion, a step which is often the driving force for the reaction's completion.[2][5]

-

Base-Catalyzed Hydrolysis: This pathway begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[2][8] Protonation of the resulting intermediate by water yields the enol tautomer of an amide, which quickly rearranges to the more stable amide.[5] Under basic conditions, the amide is then further hydrolyzed to a carboxylate salt and ammonia. A final acidification step during the workup is required to protonate the carboxylate and yield the free carboxylic acid.[6]

Generally, forcing conditions such as high temperatures and prolonged reaction times are necessary to drive the hydrolysis past the amide intermediate to the final carboxylic acid product.[1][2]

The Stability of the Aryl Sulfonamide Bond

Aryl sulfonamides are generally considered stable functional groups, resistant to cleavage under many reaction conditions. However, their stability is not absolute. Both strong acidic and basic conditions, particularly at elevated temperatures, can promote hydrolytic cleavage of the S-N bond.[3][4] The electronic nature of the aryl ring can also play a role; electron-withdrawing groups can sometimes increase susceptibility to nucleophilic attack on the sulfur atom.[9] In the case of 3-(Piperidin-1-ylsulfonyl)benzonitrile, the nitrile group is meta-directing, exerting a moderate electron-withdrawing effect. Therefore, the selection of reaction conditions must be carefully balanced to be vigorous enough for nitrile hydrolysis while remaining mild enough to preserve the sulfonamide linkage.

Caption: General Hydrolysis Pathways.

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both base- and acid-catalyzed hydrolysis. For initial attempts, the base-catalyzed protocol is often preferred as it can offer greater selectivity and easier product isolation.

Protocol A: Base-Catalyzed Hydrolysis

This protocol utilizes sodium hydroxide in an aqueous ethanol mixture. The alcohol aids in dissolving the organic substrate, while the water facilitates the hydrolysis.

Materials and Equipment:

-

3-(Piperidin-1-ylsulfonyl)benzonitrile

-

Sodium Hydroxide (NaOH) pellets

-

Ethanol (EtOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3-(Piperidin-1-ylsulfonyl)benzonitrile in a 1:1 mixture of ethanol and water (approximately 10-20 mL per gram of substrate).

-

Addition of Base: Add 5.0 to 10.0 equivalents of sodium hydroxide pellets to the solution with stirring.

-

Reflux: Heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.

-

Monitoring: Monitor the reaction progress by TLC or HPLC every 2-4 hours. The reaction is typically complete within 12-24 hours. (See Section 4 for details).

-

Cooling and Solvent Removal: Once the starting material is consumed, cool the reaction mixture to room temperature. If desired, remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is approximately 1-2. A white precipitate of the carboxylic acid product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

Protocol B: Acid-Catalyzed Hydrolysis

This protocol provides an alternative using a strong acid. Co-solvents like dioxane may be required if solubility in aqueous acid is low.

Materials and Equipment:

-

3-(Piperidin-1-ylsulfonyl)benzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for filtration and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 1.0 equivalent of 3-(Piperidin-1-ylsulfonyl)benzonitrile in a 1:1 mixture of water and concentrated H₂SO₄ (or 6M HCl). Use approximately 10 mL of total solvent per gram of substrate.

-

Reflux: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or HPLC. Acid-catalyzed hydrolysis can be slower than base-catalyzed hydrolysis.

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture in an ice bath. Carefully pour the acidic solution over crushed ice in a large beaker. Slowly neutralize the solution by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8. The product should precipitate.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with deionized water and dry under vacuum.

Process Monitoring and Product Characterization

Rigorous analytical control is essential for successful synthesis.

Monitoring Reaction Progress

-

Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase such as 30-50% ethyl acetate in hexanes with 1% acetic acid. The product, being a carboxylic acid, will have a lower Rf value than the starting nitrile. Visualize spots using a UV lamp (254 nm).

-

High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a gradient mobile phase, for example, water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[10] This will allow for quantitative tracking of the starting material, intermediate amide, and final product.

Characterization of 3-(Piperidin-1-ylsulfonyl)benzoic Acid

-

NMR Spectroscopy:

-

¹H NMR: Expect the disappearance of the nitrile's aromatic proton signals and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm), along with characteristic shifts for the piperidine and aromatic protons.

-

¹³C NMR: Look for the disappearance of the nitrile carbon signal (~118 ppm) and the appearance of the carboxylic acid carbonyl signal (~170-180 ppm).

-

-

Infrared (IR) Spectroscopy: The most telling signs of a successful reaction are the disappearance of the sharp C≡N stretch (around 2230 cm⁻¹) and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (1680-1710 cm⁻¹) characteristic of a carboxylic acid.

-

Mass Spectrometry (MS): Confirm the molecular weight of the product. Electrospray ionization (ESI) should show a clear [M-H]⁻ or [M+H]⁺ ion corresponding to the calculated mass of 3-(Piperidin-1-ylsulfonyl)benzoic acid.

Caption: Analytical Workflow for Reaction Monitoring.

Data Summary and Troubleshooting

The optimal conditions can vary based on scale and equipment. The following table provides guidelines for optimization.

| Parameter | Base-Catalyzed | Acid-Catalyzed | Rationale & Optimization Tips |

| Catalyst | NaOH, KOH | H₂SO₄, HCl | Stronger bases/acids can increase the rate but may risk sulfonamide cleavage. Start with NaOH. |

| Equivalents | 5-10 eq. | 5-10 M solution | A large excess is needed to drive the reaction to completion. |

| Solvent | EtOH/H₂O, Dioxane/H₂O | H₂O, Dioxane/H₂O | A co-solvent is often necessary to ensure the substrate remains in solution. |

| Temperature | Reflux (80-100 °C) | Reflux (100-110 °C) | Higher temperatures accelerate hydrolysis. If side products form, reduce the temperature. |

| Time | 12-24 hours | 18-48 hours | Monitor closely; avoid unnecessarily long reaction times to minimize byproduct formation. |

Troubleshooting Common Issues:

-

Incomplete Reaction: If the starting material persists, increase the reaction time or temperature. Ensure the concentration of the acid or base is sufficient.

-

Formation of Amide Intermediate: If the amide is the major product, increase the reaction time, temperature, or the number of equivalents of the hydrolyzing agent.[2]

-

Sulfonamide Cleavage Detected: If byproducts corresponding to the cleavage of the S-N bond are observed (e.g., by MS), reduce the reaction temperature and/or time. Consider using a milder base (e.g., K₂CO₃) or acid, though this will likely require longer reaction times. The base-catalyzed method is generally less harsh on sulfonamides.

-

Low Isolated Yield: The product may be partially soluble in the acidic aqueous solution during workup. Ensure the pH is adjusted correctly for maximal precipitation. If yield remains low, consider extracting the product into an organic solvent like ethyl acetate after the neutralization/acidification step.

-

Product Purity Issues: If the isolated product is impure, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) is recommended.

References

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

-

Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

- DeTar, D. F., & Novak, M. (1970). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 35(5), 1507–1513.

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

-

BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]

- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (4), 584-590.

-

ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Request PDF. Retrieved from [Link]

- Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455.

- Horwitz, W. (1977). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 60(5), 1014-1024.

- Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis.

-

ResearchGate. (2025). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Request PDF. Retrieved from [Link]

-

Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

-

USDA FSIS. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

-

Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved from [Link]

- Stoilova, I., et al. (2019).

-

MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

- Kmentová, H., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12262-12270.

Sources

- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]

- 10. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of pharmaceutical intermediates using 3-(Piperidin-1-ylsulfonyl)benzonitrile

Executive Summary

3-(Piperidin-1-ylsulfonyl)benzonitrile (CAS: 882694-11-5) is a high-value pharmacophore building block characterized by a meta-substituted benzene ring featuring a stable sulfonamide moiety and a reactive nitrile group. This scaffold is increasingly relevant in the design of GPCR modulators (specifically 5-HT6 antagonists), RORγt inverse agonists , and enzyme inhibitors where the piperidinyl-sulfonyl group provides essential lipophilic interactions and metabolic stability.

This guide details three validated synthetic protocols to transform the nitrile handle into versatile functional groups:

-

Primary Amine (Benzylamine): For reductive amination or amide coupling.

-

Carboxylic Acid: For esterification or peptide coupling.

-

Tetrazole: A lipophilic bioisostere for carboxylic acids, crucial in sartans and metabolic disease therapeutics.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Chemical Name | 3-(Piperidin-1-ylsulfonyl)benzonitrile |

| Molecular Formula | C₁₂H₁₄N₂O₂S |

| Molecular Weight | 250.32 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water |

| Key Functionality | Nitrile (-CN): Electrophilic, reducible, hydrolyzable.Sulfonamide (-SO₂N-): Stable directing group, H-bond acceptor. |

Application I: Synthesis of the Benzylamine Linker

Target Intermediate: [3-(Piperidin-1-ylsulfonyl)phenyl]methanamine

Rationale: Converting the nitrile to a primary amine creates a "linker" capable of undergoing reductive amination or amide coupling. This is the primary route for inserting this scaffold into larger drug frameworks.

Mechanism: Catalytic hydrogenation is preferred over hydride reagents (like LiAlH₄) to preserve the sulfonamide bond and prevent over-reduction or cleavage.

Protocol:

-

Reagents: Raney Nickel (active catalyst), Methanolic Ammonia (7N), Hydrogen gas (balloon or Parr shaker).

-

Solvent: Methanol (anhydrous).

Step-by-Step Methodology:

-

Preparation: In a pressure vessel or round-bottom flask, dissolve 10.0 mmol (2.50 g) of 3-(Piperidin-1-ylsulfonyl)benzonitrile in 30 mL of 7N NH₃ in Methanol.

-

Note: Ammonia is critical to suppress the formation of secondary amine byproducts (dimerization).

-

-

Catalyst Addition: Carefully add 0.5 g of Raney Nickel (washed with methanol) under an argon blanket. Caution: Raney Nickel is pyrophoric.

-

Hydrogenation: Purge the vessel with H₂ gas three times. Maintain a hydrogen atmosphere (balloon pressure or 30-50 psi) and stir vigorously at Room Temperature (25°C) for 12–16 hours.

-

Monitoring: Monitor by TLC (DCM:MeOH 9:1) or LC-MS. The nitrile peak at ~2230 cm⁻¹ (IR) should disappear.

-

Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Purification: If necessary, convert to the HCl salt by adding 1M HCl in ether, or purify via flash chromatography (DCM/MeOH/NH₄OH).

Application II: Hydrolysis to Benzoic Acid

Target Intermediate: 3-(Piperidin-1-ylsulfonyl)benzoic acid

Rationale: The carboxylic acid derivative allows for the attachment of the scaffold to amines (via EDC/NHS coupling) or alcohols.

Protocol:

-

Reagents: Sodium Hydroxide (NaOH), Ethanol, Water.

-

Conditions: Reflux.[1]

Step-by-Step Methodology:

-

Dissolution: Suspend 10.0 mmol (2.50 g) of the starting nitrile in 20 mL of Ethanol.

-

Base Addition: Add 10 mL of 4M aqueous NaOH (40.0 mmol, 4 equiv).

-

Reflux: Heat the mixture to reflux (80–85°C) for 6–8 hours.

-

Checkpoint: The solution should become clear as the intermediate amide hydrolyzes to the carboxylate salt.

-

-

Acidification: Cool to room temperature. Evaporate the ethanol in vacuo. Dilute the aqueous residue with 20 mL water.

-

Precipitation: Carefully acidify with 2M HCl to pH ~3. The carboxylic acid product will precipitate as a white solid.

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Application III: Tetrazole Bioisostere Synthesis

Target Intermediate: 1-(3-(1H-Tetrazol-5-yl)phenylsulfonyl)piperidine

Rationale: The tetrazole ring is a classic bioisostere for the carboxylic acid group. It offers similar acidity (pKa ~4.5-5) but with greater lipophilicity and metabolic resistance, improving oral bioavailability.

Protocol:

-

Reagents: Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride.

-

Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:

-

Setup: In a reaction vial, combine 5.0 mmol (1.25 g) of 3-(Piperidin-1-ylsulfonyl)benzonitrile, 7.5 mmol (0.49 g) NaN₃, and 7.5 mmol (0.40 g) NH₄Cl in 10 mL DMF.

-

Safety: Azides can form explosive hydrazoic acid. Ensure proper ventilation and use a blast shield.

-

-

Cycloaddition: Heat the mixture to 100°C for 12–24 hours.

-

Workup: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-water.

-

Acidification: Acidify to pH 2 using 1M HCl. The tetrazole product typically precipitates.

-

Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways from the core nitrile scaffold.

Caption: Divergent synthetic pathways for functionalizing 3-(Piperidin-1-ylsulfonyl)benzonitrile.

Analytical Quality Control

To ensure the integrity of the synthesized intermediates, the following analytical parameters are recommended:

| Test | Method | Acceptance Criteria |

| Identity (NMR) | ¹H-NMR (DMSO-d₆ or CDCl₃) | Confirm loss of aromatic protons adjacent to CN (shift change) and appearance of new peaks (e.g., CH₂-NH₂ at ~3.8 ppm). |

| Identity (IR) | FT-IR (ATR) | Start: Sharp peak at ~2230 cm⁻¹ (-CN).Amine: Loss of 2230 cm⁻¹, new broad bands 3300-3400 cm⁻¹.Acid: Broad O-H stretch 2500-3000 cm⁻¹, C=O at ~1690 cm⁻¹. |

| Purity | HPLC (C18 Column, ACN/Water + 0.1% TFA) | > 95.0% Area |

References

-

Nitrile Reduction to Amines: Rylander, P. N. (1973).[2] Catalytic Hydrogenation over Platinum Metals. Academic Press. (General methodology for nitrile hydrogenation preventing secondary amines).

-

Tetrazole Synthesis: Himo, F., et al. (2005). "Mechanisms of Azide-Nitrile Cycloadditions." Journal of the American Chemical Society.

-

Piperidine in Drug Discovery: Frolov, N. A., et al. (2023).[3] "Pharmacological Applications of Piperidine Derivatives." International Journal of Molecular Sciences.

-

General Hydrolysis Protocols: "Hydrolysis of Nitriles to Carboxylic Acids." Organic Syntheses, Coll. Vol. 1, p.201.

Sources

Crystallization methods for 3-(Piperidin-1-ylsulfonyl)benzonitrile

Application Note: Crystallization & Solid-State Optimization of 3-(Piperidin-1-ylsulfonyl)benzonitrile

Executive Summary

This guide details the crystallization strategies for 3-(Piperidin-1-ylsulfonyl)benzonitrile (CAS: 88191-59-9).[1] This molecule features a polar sulfonyl group, a lipophilic piperidine ring, and an electron-withdrawing nitrile moiety.[1] This "amphiphilic" nature creates specific challenges in solvent selection: the molecule is too soluble in chlorinated solvents for high-yield cooling crystallization but often oils out in pure aqueous systems.

The protocols below prioritize Isopropanol (IPA) and Ethanol/Water systems, which have proven robust for this class of lipophilic sulfonamides.[1] We focus on removing common impurities: unreacted piperidine (liquid), 3-cyanobenzenesulfonic acid (hydrolysis byproduct), and residual hydrochloride salts.[1]

Chemical Context & Solubility Profile

Understanding the molecular interaction is prerequisite to selecting a solvent system.

-

Sulfonyl Group (

): Strong hydrogen bond acceptor.[1] High polarity. -

Piperidine Ring: Lipophilic, non-planar (chair conformation).[1] Drives solubility in non-polar/moderately polar solvents.[1]

-

Nitrile Group (

): Polar, but does not donate hydrogen bonds.[1]

Table 1: Solubility Assessment (Predicted & Analog-Derived)

| Solvent Class | Representative Solvent | Solubility Behavior | Suitability |

| Chlorinated | DCM, Chloroform | High Solubility (>200 mg/mL) | Poor (Yield loss high) |

| Alcohols | Methanol, Ethanol, IPA | Temperature-Dependent | Excellent (Cooling Cryst.)[1] |

| Ketones | Acetone, MEK | High Solubility | Good (As solvent in Anti-Solvent) |

| Water | Water | Insoluble (<0.1 mg/mL) | Excellent (Anti-Solvent) |

| Alkanes | Hexane, Heptane | Insoluble | Good (Anti-Solvent) |

Technical Insight: For sulfonamides lacking N-H donors (tertiary sulfonamides like this one), alcohols are often superior to esters because the alcohol -OH can solvate the sulfonyl oxygens at high temperatures, but the lipophilic mismatch precipitates the product upon cooling [1][2].

Experimental Workflow

The following diagram outlines the logical flow from crude synthesis isolate to final polymorphic form selection.

Figure 1: Decision matrix for selecting the crystallization mode based on initial thermal and solubility data.

Protocol A: Cooling Crystallization (Recommended)[1]

This method is preferred for scale-up due to better particle size distribution (PSD) control and impurity rejection.[1]

Target System: Isopropanol (IPA) or Ethanol (EtOH).[1]

Prerequisites:

-

Crude purity >85% (HPLC).[1]

-

DSC Melting onset determined (Likely range: 90–130°C for this class).

Step-by-Step Procedure:

-

Dissolution:

-

Charge 10.0 g of crude 3-(Piperidin-1-ylsulfonyl)benzonitrile into a jacketed reactor.

-

Add Isopropanol (IPA) (approx. 5–7 volumes, 50–70 mL).

-

Heat to Reflux (82°C) with agitation (250 RPM).

-

Checkpoint: If solids remain, add IPA in 0.5 vol increments until clear. If solution is dark/hazy, perform a hot filtration through Celite.[1]

-

-

Supersaturation Generation:

-

Cool the solution rapidly to 65°C (just below saturation).

-

Seeding (Critical): Add 0.1% w/w pure seed crystals at 60–65°C.

-

Observation: Hold for 30 minutes. Ensure seeds do not dissolve. A "milky" haze indicates nucleation.

-

-

Controlled Cooling:

-

Ramp temperature down to 0°C at a rate of 0.3°C/min .

-

Why: Slow cooling prevents "oiling out" (liquid-liquid phase separation), a common issue with low-melting sulfonamides [2].[1]

-

-

Isolation:

Protocol B: Anti-Solvent Crystallization (High Yield)

Use this method if the compound is too soluble in alcohols or if you need to purge highly polar impurities (like sulfonic acids).[1]

Target System: Acetone (Solvent) / Water (Anti-Solvent).[1]

Step-by-Step Procedure:

-

Solvent Phase:

-

Anti-Solvent Addition (Dosing):

-

Begin adding Water via a syringe pump or dropping funnel.[1]

-

Rate: 0.5 mL/min.

-

Cloud Point: Stop addition when the solution turns permanently turbid.

-

Age: Stir for 15 minutes to allow stable nuclei to form.

-

-

Completion:

-

Resume water addition until the final solvent ratio is 1:1 Acetone:Water .

-

Cool the slurry to 5°C.

-

-

Filtration:

-

Filter and wash with 1:2 Acetone:Water mixture.

-

Warning: Do not wash with pure water if the crystals are fine; they may clog the filter.

-

Mechanism of Impurity Rejection

Understanding why these methods work ensures reproducibility.

Figure 2: Thermodynamic fate of common synthesis impurities during cooling crystallization.

-

Piperidine Rejection: Piperidine is a liquid at room temperature and highly miscible with alcohols. It will not co-crystallize unless trapped in inclusions. Slow cooling minimizes inclusions.

-

Sulfonic Acid Rejection: The hydrolysis byproduct (3-cyanobenzenesulfonic acid) is highly polar. In IPA or Acetone, it remains in solution while the less polar sulfonamide precipitates.

Analytical Validation

Before releasing the batch, validate the solid state.

-

DSC (Differential Scanning Calorimetry):

-

Look for a single sharp endotherm.

-

Alert: A small shoulder peak prior to melting indicates a polymorphic mixture or solvate desolvation.

-

-

HPLC Purity:

-

Target >99.0% area.

-

Check specifically for the hydrolysis peak (usually RRT ~0.4 relative to main peak).[1]

-

-

Residual Solvents (GC-Headspace):

-

Ensure IPA/Acetone levels are below ICH Q3C limits (IPA < 5000 ppm).[1]

-

References

-

LibreTexts Chemistry. (2020).[1][4] Purification of Sulfanilamide by Crystallization. Retrieved from [Link]

-

Simone, M., et al. (2017).[1] Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal.[5] Retrieved from [Link][1]

-

National Institutes of Health (PubChem). 3-(2-Piperidin-1-ylethylsulfanyl)benzonitrile (Analog Data). Retrieved from [Link][1]

Sources

Application Note: Late-Stage Functionalization of 3-(Piperidin-1-ylsulfonyl)benzonitrile

Executive Summary

The 3-(piperidin-1-ylsulfonyl)benzonitrile scaffold represents a critical pharmacophore in medicinal chemistry, bridging GPCR antagonists (e.g., 5-HT6 ligands) and kinase inhibitors. However, the chemical stability of the sulfonamide moiety, combined with the electrophilic nature of the nitrile group, creates a "reactivity valley" that complicates late-stage functionalization (LSF).

Traditional methods like

Strategic Analysis & Mechanistic Logic

The piperidine ring in this scaffold is deactivated by the electron-withdrawing sulfonyl group (

The Chemoselectivity Matrix

| Method | Mechanism | Risk to Nitrile (-CN) | Suitability |

| Lithiation (R-Li) | Deprotonation | High (Nucleophilic attack | Low (Requires cryogenic temp/TMP-Li) |

| Shono Oxidation | Low (Electrochemical) | Medium (High potential required) | |

| Photoredox (HAT) | Radical Abstraction | Negligible (Neutral conditions) | High (Preferred) |

Decision Pathway (Graphviz)

Figure 1: Strategic decision tree for selecting the optimal functionalization protocol based on the desired chemical outcome.

Protocol A: Photoredox -Arylation (Dual Catalysis)

This protocol utilizes the synergy between an Iridium photocatalyst (to generate the radical) and a Nickel catalyst (to couple it with an aryl halide). It is the most robust method for introducing complexity to the piperidine ring.

Mechanism: The quinuclidine cocatalyst performs Hydrogen Atom Transfer (HAT) to abstract an

Materials

-

Photocatalyst:

(1 mol%) -

HAT Catalyst: Quinuclidine (5 mol%) or 3-Acetoxyquinuclidine

-

Cross-Coupling Catalyst:

(5 mol%) + dtbbpy (5 mol%) -

Coupling Partner: Aryl Bromide (e.g., 4-bromofluorobenzene)

-

Base:

(anhydrous) -

Solvent: DMSO or Acetonitrile (degassed)

-

Light Source: Blue LED (450 nm, 34W Kessil or equivalent)

Step-by-Step Procedure

-

Glovebox Setup: In a nitrogen-filled glovebox, charge an 8 mL vial with:

-

Substrate (0.5 mmol)

-

Aryl Bromide (0.75 mmol, 1.5 equiv)

-

Ir-Catalyst (5.6 mg, 0.005 mmol)

-

Ni-Precatalyst solution (pre-mixed Ni salt and ligand in solvent)

-

Quinuclidine (2.8 mg, 0.025 mmol)

- (2 equiv)

-

-

Solvent Addition: Add anhydrous DMSO (5 mL) to achieve 0.1 M concentration.

-

Sealing: Cap the vial with a Teflon-lined septum cap and seal with electrical tape.

-

Irradiation: Remove from glovebox. Place in a photoreactor with fan cooling (maintain

). Irradiate with Blue LED for 18–24 hours. -

Workup: Dilute with EtOAc (20 mL) and wash with saturated

followed by brine. The nitrile group is stable under these mild basic conditions. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Point: Expect a shift in the

Protocol B: Decatungstate-Catalyzed C-H Alkylation

For adding alkyl groups or performing Giese additions to electron-deficient olefins, Tetrabutylammonium Decatungstate (TBADT) is the superior catalyst. It operates via a pure HAT mechanism (Hydrogen Atom Transfer) and is highly effective for electron-deficient amines like sulfonamides.

Materials

-

Catalyst: TBADT (

) (2 mol%)[1] -

Trap: Electron-deficient olefin (e.g., Methyl acrylate, Vinyl sulfone)

-

Solvent: Acetonitrile/Water (9:1) or Acetone

-

Light Source: UV-A LED (365 nm or 390 nm) - Note: TBADT requires UV, not Blue light.

Step-by-Step Procedure

-

Preparation: In a Pyrex tube (UV transparent), dissolve the sulfonamide substrate (0.2 mmol) and the olefin trap (0.4 mmol, 2 equiv).

-

Catalyst Addition: Add TBADT (10 mg, approx 2 mol%).

-

Degassing: Sparge with Argon for 10 minutes. Oxygen quenches the excited state of decatungstate (

). -

Reaction: Irradiate at 365 nm for 12 hours. The solution will turn blue (reduced tungstate species) and then cycle back to colorless/yellow as the radical chain propagates.

-

Quenching: Remove solvent under reduced pressure.

-

Purification: Direct load onto silica gel.

Critical Note: The benzonitrile moiety is completely inert to the alkyl radical generated, preventing side reactions common with Grignard additions.

Protocol C: Voltage-Controlled Electrochemical Methoxylation

This method converts the

Mechanism: Shono-type oxidation.[2][3] The sulfonamide is oxidized to a radical cation, loses a proton, and is oxidized again to an iminium ion, which is trapped by methanol.

Experimental Setup

-

Cell: Undivided cell (IKA ElectraSyn 2.0 or equivalent).

-

Anode: Reticulated Vitreous Carbon (RVC) or Graphite.

-

Cathode: Platinum or Nickel.

-

Solvent: MeOH (or MeOH/MeCN 1:1).

-

Electrolyte:

(0.1 M).

Protocol

-

Solution Prep: Dissolve substrate (0.5 mmol) in 5 mL MeOH containing electrolyte.

-

Electrolysis:

-

Mode: Constant Potential (Potentiostatic). Crucial: Do not use Constant Current initially.

-

Potential: Determine

via Cyclic Voltammetry (likely +1.8 V to +2.2 V vs Ag/AgCl due to the sulfonyl EWG). Set potential at -

Charge: Pass 2.5–3.0 F/mol.

-

-

Workup: Evaporate MeOH. Resuspend in ether, filter off electrolyte.

-

Result: The product is the

-methoxy sulfonamide. This intermediate is stable but reactive toward Lewis Acid-catalyzed nucleophilic attack.

Mechanistic Visualization

The following diagram illustrates the divergence between the Photoredox (HAT) and Electrochemical (SET) pathways.

Figure 2: Mechanistic divergence between HAT (Green) and Electrochemical (Blue) pathways.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Photoredox) | Oxygen quenching | Degas rigorously (freeze-pump-thaw x3). Ensure reaction vial is sealed tight. |

| Nitrile Hydrolysis | Basic conditions too harsh | Avoid aqueous base at high temps. Use anhydrous |

| Over-oxidation (Electrochem) | Potential too high | Switch from Constant Current to Constant Potential (CPE). Stop at 2.2 F/mol. |

| Regioselectivity Issues | C2 vs C3 functionalization | Sulfonamides generally direct to C2 ( |

References

-

Zeller, M. A., Riener, M., & Nicewicz, D. A. (2020).Photoredox-Catalyzed C–H Functionalization of Amines.

-

Leitch, J. A., Bhunjun, C. G., & A. J. B. Watson. (2017).Late-Stage Functionalization of Biological Scaffolds. (Context on Sulfonamide stability).

-

Trowbridge, A., Reich, D., & Gaunt, M. J. (2018).

-

Kawamata, Y., Yan, M., & Baran, P. S. (2017).Scalable, Electrochemical Oxidation of Unactivated C-H Bonds.

-

McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011).Discovery of an

-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. (The foundational Ir/Ni protocol).

Sources

Application Notes & Protocols for Cross-Coupling Reactions of 3-(Piperidin-1-ylsulfonyl)benzonitrile Derivatives

A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 3-(piperidin-1-ylsulfonyl)benzonitrile derivatives in palladium-catalyzed cross-coupling reactions. The piperidine heterocycle is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, while the sulfonylbenzonitrile scaffold offers a unique electronic profile and a versatile synthetic handle for complex molecule synthesis.[1][2][3][4][5] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and reproducible.

The Core Building Block: Reactivity and Strategic Considerations

The successful application of any building block in cross-coupling chemistry begins with a thorough understanding of its intrinsic properties. For this guide, we will consider a halogenated derivative, specifically 4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile , as the aryl halide partner. The bromine atom serves as the reactive leaving group for palladium-catalyzed transformations.

Structural Analysis:

-

Piperidine Moiety: A saturated N-heterocycle widely employed to enhance solubility, modulate lipophilicity, and occupy specific binding pockets in biological targets.[1][5] It is generally stable under the basic conditions of most coupling reactions.

-

Sulfonyl Group (-SO₂-): A potent electron-withdrawing group. It decreases the electron density of the aromatic ring, which can facilitate the oxidative addition step in the catalytic cycle—often the rate-limiting step for aryl chlorides and bromides.

-

Cyano Group (-CN): Another strong electron-withdrawing group and a versatile functional handle for further chemical transformations. Its presence further activates the C-Br bond towards oxidative addition.[6][7] However, the nitrogen lone pair of the nitrile can, in some cases, coordinate to the palladium center, potentially influencing catalyst activity.[8][9]

-

Bromine Atom (-Br): The leaving group for the coupling reaction. Its reactivity is intermediate between the more reactive iodides and the less reactive chlorides, offering a good balance of stability and reactivity.

Caption: Key structural features of the model substrate.

Application Note I: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl structures prevalent in pharmaceutical compounds.[10][11] The reaction's tolerance of a wide range of functional groups and the commercial availability of diverse boronic acids make it a first-choice strategy.[12]

Catalytic Cycle Overview

The mechanism proceeds through a well-established cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is key to troubleshooting and optimization.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile with various arylboronic acids.

Materials:

-

4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe. Degassing (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Rationale and Optimization

| Component | Choice & Rationale | Optimization & Troubleshooting |

| Catalyst/Ligand | Pd(dppf)Cl₂: A robust, air-stable precatalyst suitable for a wide range of substrates.[12] The dppf ligand is effective for many standard couplings. | For challenging couplings (e.g., with sterically hindered boronic acids), consider more specialized ligands like SPhos or XPhos with a Pd source like Pd₂(dba)₃.[13][14] |

| Base | K₂CO₃ / K₃PO₄: Moderately strong inorganic bases. K₃PO₄ is often superior for heteroaryl boronic acids or sensitive substrates.[13] They are crucial for activating the boronic acid in the transmetalation step. | If debromination of the starting material is observed, a weaker base may be required. If the reaction is sluggish, a stronger base like Cs₂CO₃ could be beneficial. |

| Solvent | Dioxane/H₂O: A common, effective solvent system that aids in dissolving both the organic substrates and the inorganic base. | For substrates with poor solubility, DMF or Toluene might be better alternatives. Ensure all solvents are of high purity and appropriately degassed. |

Application Note II: Buchwald-Hartwig Amination for Aryl Amine Synthesis

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is otherwise challenging using classical methods.[15][16] This reaction has revolutionized the synthesis of anilines, N-aryl heterocycles, and other key motifs in drug discovery.[17][18]

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the coupling of 4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile with a primary or secondary amine.

Materials:

-

4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

Palladium precatalyst (e.g., G3-XPhos, 1-3 mol%) or a combination of a Pd source (Pd₂(dba)₃) and a ligand (XPhos).

-

Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.0 equiv)

-

Anhydrous, Aprotic Solvent (e.g., Toluene or 1,4-Dioxane)

Step-by-Step Methodology:

-

Glovebox Setup: Due to the air- and moisture-sensitivity of the catalysts and strong bases like NaOtBu, it is highly recommended to set up this reaction in an inert atmosphere glovebox.

-

Vessel Preparation: Add the palladium precatalyst (or Pd source and ligand), base, and a stir bar to a dry reaction vial.

-

Reagent Addition: Add the 4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile, the amine (if solid), and the anhydrous solvent. If the amine is a liquid, it can be added via syringe after sealing the vial.

-

Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction to the required temperature (typically 80-120 °C) with vigorous stirring. Monitor progress by LC-MS.

-

Work-up: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification & Characterization: Purify the crude material by column chromatography and characterize as described for the Suzuki-Miyaura coupling.

Rationale and Optimization

| Component | Choice & Rationale | Optimization & Troubleshooting |